Erucic Acid

Description

Properties

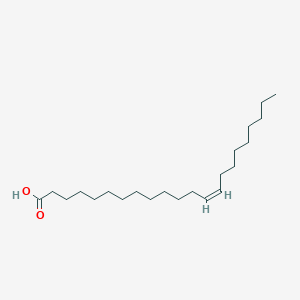

IUPAC Name |

(Z)-docos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUOLQHDNGRHBS-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63541-50-4 | |

| Record name | 13-Docosenoic acid, (13Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63541-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026931 | |

| Record name | Erucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid | |

| Record name | 13-Docosenoic acid, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Erucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.860 at 55 °C/4 °C | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000115 [mmHg] | |

| Record name | Erucic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol | |

CAS No. |

112-86-7 | |

| Record name | Erucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erucic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERUCIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-Docosenoic acid, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-docos-13-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERUCIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/075441GMF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33.8 °C, 33.5 °C | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Erucic Acid

De Novo Fatty Acid Synthesis Precursors for Erucic Acid

The foundational building blocks for this compound originate from de novo fatty acid synthesis, a process that occurs within the plastids of plant cells. frontiersin.orgnih.gov This pathway generates the initial C18:1 fatty acid that will subsequently be elongated.

Acetyl-Coenzyme A (Acetyl-CoA) is the fundamental precursor for all fatty acid synthesis in plants. frontiersin.orgslideshare.net Derived primarily from sucrose (B13894) through glycolysis, Acetyl-CoA provides the two-carbon units that are sequentially added to build the fatty acid chain. frontiersin.org In the initial steps of de novo synthesis, acetyl-CoA is carboxylated to form malonyl-CoA. ocl-journal.orgpharmacy180.com This malonyl-CoA then serves as the two-carbon donor for the growing acyl chain, a process that repeats until a 16- or 18-carbon fatty acid is formed. lumenlearning.com For the specific synthesis of this compound, malonyl-CoA is also the direct donor of the two-carbon units required for the elongation of oleic acid (as oleoyl-CoA) in the cytoplasm. ocl-journal.orgnih.govnih.gov

Elongation of Oleic Acid to this compound

The synthesis of this compound occurs not through de novo synthesis but by the elongation of oleic acid (C18:1). wikipedia.org This process involves two successive cycles of carbon chain extension, first converting oleic acid to eicosenoic acid (C20:1) and then to this compound (C22:1). ocl-journal.org Each cycle adds a two-carbon unit derived from malonyl-CoA. ocl-journal.org This elongation pathway is catalyzed by a membrane-bound enzyme complex known as the fatty acid elongase (FAE) complex. frontiersin.orguni-goettingen.de

The elongation of the oleoyl-CoA carbon chain is a four-step cyclical process that occurs at the endoplasmic reticulum. frontiersin.orgnih.gov The core reactions are condensation, reduction, dehydration, and a second reduction. frontiersin.orgmdpi.com

| Step | Reaction | Enzyme | Description |

| 1 | Condensation | β-Ketoacyl-CoA Synthase (KCS) | Condenses an acyl-CoA (e.g., oleoyl-CoA) with malonyl-CoA to form a β-ketoacyl-CoA, releasing CO2. This is the rate-limiting step. ocl-journal.orgocl-journal.orgmdpi.com |

| 2 | Reduction | β-Ketoacyl-CoA Reductase (KCR) | Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA using NADPH as the reducing agent. frontiersin.orgnih.gov |

| 3 | Dehydration | β-Hydroxyacyl-CoA Dehydratase (HCD) | Dehydrates the β-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA. frontiersin.orgnih.gov |

| 4 | Reduction | Trans-2,3-Enoyl-CoA Reductase (ECR) | Reduces the trans-2,3-enoyl-CoA to form an elongated acyl-CoA, which is two carbons longer than the starting substrate. frontiersin.orgnih.gov |

This table outlines the four core enzymatic reactions in the fatty acid elongation cycle responsible for synthesizing this compound.

The initial and rate-limiting step of condensation is catalyzed by β-ketoacyl-CoA synthase (KCS). ocl-journal.orgocl-journal.org The specific KCS enzyme primarily responsible for the synthesis of this compound in Brassicaceae species like rapeseed is encoded by the Fatty Acid Elongase 1 (FAE1) gene. ocl-journal.orgispgr.in This enzyme determines the substrate specificity of the elongase complex and is a key factor controlling the rate of this compound production. ocl-journal.orgnih.gov The FAE1 gene exhibits seed-specific expression. frontiersin.org Research has shown that the expression level and specific alleles of the FAE1 gene directly correlate with the this compound content in seed oil. frontiersin.orgocl-journal.orgbiorxiv.org Overexpression of the FAE1 gene in transgenic plants has been shown to increase the proportion of this compound, confirming its role as a critical determinant in the biosynthesis pathway. psu.edu

Following the initial condensation step by KCS, three other core enzymes act sequentially to complete the elongation cycle. These enzymes are generally considered to be non-specific and act on the products of the KCS reaction. nih.gov The complex includes:

β-Ketoacyl-CoA Reductase (KCR): Catalyzes the first reduction step. frontiersin.orgnih.gov

β-Hydroxyacyl-CoA Dehydratase (HCD): Performs the dehydration step. frontiersin.orgnih.gov

Trans-2,3-Enoyl-CoA Reductase (ECR): Catalyzes the final reduction to yield the elongated acyl-CoA. frontiersin.orgnih.gov

Together, these four enzymes form the elongase complex that systematically adds two-carbon units to the growing fatty acid chain. mdpi.com

While the de novo synthesis of the oleic acid precursor occurs in the plastids, the subsequent elongation to form this compound is spatially separate. frontiersin.orgnih.gov The entire fatty acid elongation (FAE) enzyme complex responsible for converting oleoyl-CoA to this compound is located on the membrane of the endoplasmic reticulum (ER) in the cytoplasm. frontiersin.orgnih.govocl-journal.orgutah.edu The oleoyl-CoA substrate is exported from the plastid to the ER, where the multi-enzyme elongase complex carries out the two successive elongation cycles to produce this compound. nih.govnih.gov

Enzymatic Steps in this compound Elongation

Integration of this compound into Triacylglycerols (TAGs)

This compound, a very-long-chain monounsaturated fatty acid, is predominantly stored in plant seeds in the form of triacylglycerols (TAGs). frontiersin.orgnih.gov These storage lipids are composed of a glycerol (B35011) backbone to which three fatty acyl chains are esterified. nih.gov The primary mechanism for assembling this compound into TAGs is the acyl-CoA-dependent Kennedy pathway, which takes place in the endoplasmic reticulum. frontiersin.orgnih.govnih.gov This pathway involves a sequence of three enzymatic acylation steps that attach fatty acids, including this compound, to a glycerol-3-phosphate molecule.

The Kennedy Pathway and this compound Assembly

The Kennedy pathway is the central route for the de novo synthesis of TAGs in oilseeds. ocl-journal.orgresearchgate.netresearchgate.net It begins with a glycerol-3-phosphate backbone and sequentially adds fatty acyl chains from the acyl-CoA pool. The key enzymes governing this process are Glycerol-3-Phosphate Acyltransferase (GPAT), Lysophosphatidic Acid Acyltransferase (LPAAT), and Diacylglycerol Acyltransferase (DGAT), each playing a distinct role in the assembly of the TAG molecule. nih.govocl-journal.org

Glycerol-3-Phosphate Acyltransferase (GPAT) catalyzes the initial and committed step in TAG biosynthesis. semanticscholar.orgwikipedia.org This enzyme facilitates the transfer of an acyl group from an acyl-CoA donor to the sn-1 position of glycerol-3-phosphate (G3P), resulting in the formation of lysophosphatidic acid (LPA). wikipedia.orgnih.gov

Plant cells contain multiple GPAT isoforms, which are localized in different cellular compartments, including the plastids, mitochondria, and the endoplasmic reticulum (ER). semanticscholar.org The ER-localized GPATs are primarily responsible for the synthesis of glycerolipids destined for TAG accumulation. semanticscholar.org Specifically, the GPAT9 isoform has been identified as a key player in this eukaryotic pathway, initiating the flow of acyl chains into storage lipids. semanticscholar.org While GPAT enzymes exhibit a range of substrate specificities, those involved in TAG synthesis can utilize a variety of long-chain acyl-CoAs. nih.govresearchgate.net The enzyme from chilling-resistant plants tends to select oleic acid over palmitic acid, while the enzyme from sensitive plants accepts both. uniprot.org

Lysophosphatidic Acid Acyltransferase (LPAAT) performs the second acylation in the Kennedy pathway, transferring a fatty acyl group to the sn-2 position of lysophosphatidic acid to form phosphatidic acid (PA). nih.govcore.ac.ukresearchgate.net This step is a critical control point that significantly influences the final fatty acid composition of the TAG molecule, particularly concerning this compound.

In many plant species, including high-erucic acid rapeseed (Brassica napus), the native LPAAT enzymes discriminate against very-long-chain fatty acids (VLCFAs) like erucoyl-CoA for acylation at the sn-2 position. frontiersin.orgagriculturejournals.cz This exclusion limits the total this compound content in the seed oil to a theoretical maximum of two-thirds of the total fatty acids (approximately 66%) and prevents the formation of trierucin (B53456) (a TAG with this compound at all three positions). frontiersin.orgnih.gov

In contrast, the LPAAT from meadowfoam (Limnanthes alba) efficiently incorporates this compound at the sn-2 position. core.ac.uk This unique substrate specificity has been exploited in genetic engineering efforts. The expression of the meadowfoam LPAAT gene in high-erucic-acid rapeseed resulted in the successful incorporation of this compound at the sn-2 position of TAGs and the production of trierucin, demonstrating the feasibility of overcoming the natural limitations of the rapeseed LPAAT. core.ac.uknih.gov

Table 1: Comparison of LPAAT Specificity for this compound (22:1) Acylation at the sn-2 Position

The terminal and committed step in TAG synthesis is catalyzed by Diacylglycerol Acyltransferase (DGAT), which esterifies a fatty acyl group from acyl-CoA to the sn-3 position of diacylglycerol (DAG). aocs.orgwikipedia.org This reaction is a primary determinant of the total flux of fatty acids into TAG storage. ocl-journal.org

Two major, evolutionarily unrelated families of DGAT enzymes, DGAT1 and DGAT2, are involved in TAG synthesis in oilseeds. wikipedia.orgnih.gov These enzymes and their various isoforms can exhibit different substrate specificities, which is crucial for the efficient incorporation of this compound. Research on Brassica napus has revealed significant differences among its DGAT isoforms. nih.govnih.gov

Studies comparing low- and high-erucic acid rapeseed cultivars found that the microsomal DGAT activity with erucoyl-CoA was 6- to 14-fold higher in the high-erucic acid variety. nih.govnih.gov Further investigation showed that this difference was largely attributable to the DGAT2 isoforms. While the four DGAT1 isoforms displayed broad and similar acyl-CoA specificities, the DGAT2 isoforms had much narrower and more varied preferences. nih.govnih.gov Two of the DGAT2 isoforms were highly active with erucoyl-CoA, whereas the other two were impaired in their ability to use this substrate. nih.gov This highlights that the presence and activity of specific DGAT isoforms with a high affinity for erucoyl-CoA are essential for achieving a high accumulation of this compound in seed oil. nih.govoup.com

Role of Phosphatidylcholine in this compound Accumulation

While the Kennedy pathway represents the direct route for TAG synthesis, metabolic flux through phosphatidylcholine (PC) also plays a significant role in shaping the final composition of TAGs. ocl-journal.orgocl-journal.org PC is a major component of cellular membranes and serves as a substrate for fatty acid modifications, such as desaturation. ocl-journal.org There is a dynamic exchange of acyl groups between the acyl-CoA pool and PC, a process sometimes referred to as "acyl editing". ocl-journal.org

Heterogeneous Distribution of this compound in Seed Tissues

The accumulation of this compound and its associated TAGs is not uniform throughout the seed embryo. nih.gov In oilseeds like Brassica napus, the embryo is differentiated into distinct tissues, including the outer cotyledons, inner cotyledons, and the embryonic axis. nih.gov

Lipid analysis of these dissected tissues reveals a heterogeneous spatial distribution. This compound-containing TAGs are found to be preferentially localized in the cotyledonary tissues, which are the primary storage organs. nih.gov In contrast, the embryonic axis tends to be enriched in TAGs containing more common C16 and C18 fatty acids. nih.gov

This uneven distribution is a direct consequence of the tissue-specific expression of the genes involved in this compound metabolism. The genes encoding the fatty acid elongase (FAE1), which is responsible for synthesizing this compound from oleic acid, are highly expressed in the cotyledons of high-erucic varieties. nih.gov Similarly, the expression patterns of key acyltransferases, including specific DGAT and phospholipid:diacylglycerol acyltransferase (PDAT) isoforms that incorporate this compound into TAGs, are also concentrated in these storage tissues. nih.govnih.govosti.gov This coordinated, localized gene expression ensures that the very-long-chain fatty acids are synthesized and sequestered efficiently into storage oils within the cotyledons, away from the metabolically active embryonic axis.

Table 2: Example of Fatty Acid Composition in Dissected Seed Tissues of High-Erucic Acid Brassica napus

Note: Values are approximate based on published research and serve for illustrative purposes. nih.govfrontiersin.org

This compound Catabolism and Oxidation

This compound, a very-long-chain monounsaturated fatty acid (VLCFA), undergoes catabolism primarily through β-oxidation, a process that occurs in two key cellular organelles: mitochondria and peroxisomes. Due to its considerable chain length (22 carbons), the initial and primary site for its breakdown is the peroxisome. wikipedia.orgfoodstandards.gov.au Peroxisomes are specialized for shortening VLCFAs, which are then further oxidized in the mitochondria. While heart muscle is particularly poor at oxidizing this compound, the liver possesses a more robust capacity, largely due to its adaptable peroxisomal system. foodstandards.gov.au

Mitochondrial β-Oxidation of this compound

The β-oxidation pathway in mitochondria is the primary mechanism for breaking down most fatty acids to produce energy in the form of ATP. wikipedia.org However, this compound is a poor substrate for this system. foodstandards.gov.au The process is significantly limited by the slow rate at which this compound is activated to its coenzyme A derivative, erucyl-CoA. nih.gov Studies comparing the oxidation of this compound to that of oleic acid (a C18:1 fatty acid) in isolated rat heart mitochondria revealed that this compound is converted to CO2 and acid-soluble compounds at a much slower pace. nih.gov

Peroxisomal β-Oxidation of this compound

Peroxisomes are the main site for the catabolism of VLCFAs like this compound. wikipedia.orgresearchgate.net The peroxisomal β-oxidation pathway differs from the mitochondrial system in several key aspects. The first step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX1), which donates electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). scirp.org This is a significant distinction from the mitochondrial pathway where the first dehydrogenase transfers electrons to the electron transport chain to generate ATP. scirp.org

Consequently, peroxisomal β-oxidation is not directly coupled to ATP synthesis and is primarily a chain-shortening process. wikipedia.orgscirp.org this compound undergoes several cycles of β-oxidation within the peroxisome until it is shortened to a medium-chain fatty acid, such as octanoyl-CoA. wikipedia.org These shortened acyl-CoA molecules can then be transported to the mitochondria for complete oxidation to CO₂ and water. wikipedia.org

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |

|---|---|---|

| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids (e.g., this compound), branched fatty acids |

| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase (ACOX1) |

| Byproduct of First Step | FADH₂ (enters electron transport chain) | Hydrogen Peroxide (H₂O₂) |

| Energy Coupling | Directly coupled to ATP synthesis | Not directly coupled to ATP synthesis; thermogenic |

| End Product | Complete oxidation to Acetyl-CoA | Chain-shortened Acyl-CoA and Acetyl-CoA |

The presence of high levels of this compound induces a significant adaptive response in the liver, characterized by the proliferation of peroxisomes and the upregulation of the peroxisomal β-oxidation system. foodstandards.gov.aunih.gov This induction is believed to be a receptor-mediated process. nih.gov this compound may act as an endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor that regulates the expression of genes involved in fatty acid metabolism. nih.govnih.gov Activation of PPARα leads to increased transcription of genes encoding peroxisomal β-oxidation enzymes, such as ACOX1. nih.gov This enhanced enzymatic capacity allows the liver to more efficiently catabolize this compound, leading to a gradual decline in its accumulation with continued exposure. foodstandards.gov.au

A critical aspect of this compound metabolism is the intricate cross-talk between peroxisomal and mitochondrial oxidation pathways. researchgate.netnih.gov The peroxisomal β-oxidation of this compound actively suppresses mitochondrial fatty acid oxidation. researchgate.netnih.govnih.gov This inhibition is mediated by the metabolite malonyl-CoA. researchgate.netresearchgate.net

The mechanism involves several steps:

The peroxisomal breakdown of this compound results in the production of acetyl-CoA, which is then hydrolyzed to free acetate (B1210297) and exported to the cytosol. researchgate.netnih.gov

Cytosolic acetate is converted to cytosolic acetyl-CoA. nih.govnih.gov

The metabolism of this compound in peroxisomes also increases the cytosolic NADH/NAD+ ratio. nih.govnih.gov

This elevated ratio, along with other signals, activates the enzyme acetyl-CoA carboxylase (ACC). nih.gov

ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. nih.gov

Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria. researchgate.netresearchgate.net

Conversion of this compound to Nervonic Acid

This compound serves as a direct precursor in the biosynthesis of nervonic acid (C24:1 n-9), a very-long-chain monounsaturated fatty acid that is a vital component of sphingolipids in the myelin sheath of nerves. mdpi.comjst.go.jp This conversion is an elongation process that occurs in the endoplasmic reticulum. nih.gov

The pathway involves a fatty acid elongase (FAE) enzyme complex, which adds a two-carbon unit to the this compound chain. nih.gov this compound (C22:1), in the form of erucyl-CoA, is elongated by one cycle of the FAE system, utilizing malonyl-CoA as the two-carbon donor, to produce nervonic acid (C24:1). mdpi.comnih.gov This pathway is crucial for maintaining the structural integrity of nerve cell membranes. mdpi.com

| Substrate | Product | Key Process | Enzyme Complex |

|---|---|---|---|

| Oleic acid (C18:1) | This compound (C22:1) | Chain Elongation (2 cycles) | Fatty Acid Elongase (FAE) |

| This compound (C22:1) | Nervonic acid (C24:1) | Chain Elongation (1 cycle) | Fatty Acid Elongase (FAE) |

Genetic and Metabolic Engineering of Erucic Acid Content in Oilseed Crops

Strategies for Modulating Erucic Acid Content

The manipulation of this compound levels in oilseed crops is a significant focus of agricultural biotechnology, driven by two distinct goals: increasing the concentration for industrial applications and decreasing it to ensure food safety. Genetic and metabolic engineering techniques have provided powerful tools to achieve these objectives by targeting key enzymes in the fatty acid biosynthesis pathway.

Enhancing this compound Content for Industrial Applications

High this compound rapeseed (HEAR) oil is a valuable renewable resource for the oleochemical industry, used in the production of lubricants, slip agents, and polymers. nih.gov However, the this compound content in conventional HEAR cultivars is typically around 50%, which is suboptimal for many industrial processes. nih.gov Consequently, significant research has been directed towards genetically engineering oilseed crops to produce higher levels of this very-long-chain monounsaturated fatty acid.

The biosynthesis of this compound from its precursor, oleic acid, involves a fatty acid elongation (FAE) complex. The first and rate-limiting step in this elongation process is catalyzed by the enzyme β-ketoacyl-CoA synthase (KCS), which is encoded by the Fatty Acid Elongase 1 (FAE1) gene. nih.govispgr.in Overexpression of the FAE1 gene has proven to be an effective strategy for increasing this compound content in various oilseed crops. frontiersin.org

By introducing additional copies of the FAE1 gene, often from species known for high this compound production like Crambe abyssinica or Tropaeolum majus, researchers have successfully boosted the this compound levels in transgenic plants. nih.govfrontiersin.org For instance, transferring the FAE1 gene from C. abyssinica into a zero-erucic acid Arabidopsis thaliana mutant resulted in an increase in this compound content from 0 to 12.8%. nih.gov Similarly, when the same gene was transferred to Brassica carinata, the this compound content rose from 35.5% to 51.9%. nih.gov In another study involving Brassica juncea, overexpression of its native FAE1 gene led to a 36% increase in this compound, reaching up to 49% in the seed oil of transgenic plants. nih.gov

| Transgenic Plant | Source of FAE1 Gene | Original this compound Content (%) | Transgenic this compound Content (%) | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | Crambe abyssinica | 0 | 12.8 | nih.gov |

| Brassica carinata | Crambe abyssinica | 35.5 | 51.9 | nih.gov |

| Brassica juncea | Brassica juncea | 36 | 49 | nih.gov |

After synthesis, this compound is incorporated into triacylglycerols (TAGs), the primary storage form of fats in seeds. This process, known as the Kennedy pathway, involves several acyltransferase enzymes. nih.gov A key limitation in many Brassica species is the inability of the native lysophosphatidic acid acyltransferase (LPAAT) to efficiently insert very-long-chain fatty acids like this compound into the sn-2 position of the glycerol (B35011) backbone. core.ac.ukocl-journal.org This exclusion limits the total possible this compound content to a theoretical maximum of 66.7 mole percent. ocl-journal.org

To overcome this bottleneck, researchers have expressed LPAAT enzymes from other plant species, such as meadowfoam (Limnanthes douglasii), which naturally incorporate this compound at the sn-2 position. core.ac.uknih.gov Expressing the meadowfoam LPAAT gene in high-erucic-acid rapeseed successfully mediated the insertion of this compound at the sn-2 position of TAGs, which was absent in control plants. core.ac.uknih.gov While this modification alone did not always significantly increase the total this compound content, it is considered a crucial step toward achieving higher concentrations by altering the stereochemical composition of the seed oil. core.ac.uknih.gov

The precursor for this compound synthesis is oleic acid (C18:1). nih.gov Oleic acid is also the substrate for the enzyme Fatty Acid Desaturase 2 (FAD2), which converts it into polyunsaturated fatty acids like linoleic acid (C18:2). nih.govfrontiersin.org This creates a direct competition for the oleic acid pool. By suppressing the activity of the FAD2 gene, more oleic acid can be channeled into the elongation pathway, thereby increasing the potential for this compound synthesis. frontiersin.orgnih.gov

The most significant increases in this compound content have been achieved by combining multiple genetic engineering strategies. frontiersin.org This "gene stacking" approach simultaneously addresses several limiting factors in the biosynthetic pathway. A powerful combination involves the overexpression of FAE1, the expression of a suitable LPAAT (like the one from Limnanthes douglasii), and the suppression of FAD2. nih.govfrontiersin.org

| Crop | Genetic Modifications | Resulting this compound Content (%) | Reference |

|---|---|---|---|

| HEAR Winter Rapeseed | Overexpression of FAE1 + Expression of Ld-LPAAT | 63 | nih.gov |

| HEAR Winter Rapeseed | (FAE1 + Ld-LPAAT) x Low Polyunsaturated Line | 72 | nih.gov |

| Crambe abyssinica | Overexpression of BnFAE1 + Expression of LdLPAAT + Suppression of CaFAD2 | 73-76.9 | frontiersin.org |

Reducing this compound Content for Food Safety (Canola Development)

While high levels of this compound are desirable for industrial applications, they are considered anti-nutritional for human consumption. nih.gov This led to a concerted effort, particularly in Canada, to develop rapeseed varieties with very low this compound content, creating what is now known as canola oil.

The development of canola is a landmark achievement in traditional plant breeding, later understood at a molecular genetic level. In the early 1960s, Canadian plant breeders Dr. Baldur R. Stefansson and Dr. Keith Downey began to screen rapeseed germplasm for natural variants with low this compound levels. canolainfo.orgcanolacouncil.org This effort was spurred by nutritional questions raised in the 1950s about the high this compound content in traditional rapeseed oil. canolacouncil.orgnortherncanola.com

Their work led to the release of the first low-erucic acid rapeseed (Brassica napus) variety, 'Tower', in 1974. canolainfo.orgnortherncanola.com This was a "double-low" variety, meaning it was low in both this compound and glucosinolates (another anti-nutritional compound). northerncanola.com The term "Canola," a contraction of "Canadian oil, low acid," was trademarked in 1978 to distinguish these new, edible varieties from industrial rapeseed. canolainfo.orgtheguardian.com To meet the international definition of canola, the oil must contain less than 2% this compound. canolainfo.org

Subsequent genetic research revealed that the low this compound trait is controlled by mutations in the FAE1 genes. frontiersin.orgsaskcanola.com In Brassica napus, which is an allotetraploid, there are two key functional copies of the FAE1 gene. frontiersin.orgnih.gov The zero this compound phenotype in canola is the result of loss-of-function mutations in these genes, which block the elongation of oleic acid to this compound. frontiersin.orgsaskcanola.com Modern genetic engineering techniques, such as CRISPR/Cas9, have been used to create targeted mutations in the BnaFAE1 genes, reducing the this compound content to nearly zero, further refining the canola quality trait. frontiersin.org

Targeted Mutations in FAE1 Gene

The genetic control of this compound content in oilseed crops is primarily governed by the Fatty Acid Elongase 1 (FAE1) gene. nih.gov This gene encodes the enzyme β-ketoacyl-CoA synthase (KCS), which is a critical rate-limiting enzyme in the fatty acid elongation pathway responsible for converting oleic acid (C18:1) into very-long-chain fatty acids like this compound (C22:1). nih.govplantbreedbio.org Targeted mutations in the FAE1 gene have proven to be a highly effective strategy for modifying the this compound content in various Brassica species.

In Brassica juncea, for instance, both up-regulation and down-regulation of the BjFAE1 gene have demonstrated a direct and significant impact on the this compound percentage in the seed oil. nih.gov Over-expression of the FAE1 gene in transgenic B. juncea resulted in a notable increase in this compound content, with levels rising from a baseline of 36% in non-transgenic plants to as high as 49%, representing a 36% increase. nih.gov Conversely, the down-regulation of the same gene, achieved through antisense technology, led to a drastic reduction in this compound levels, with an 86% decrease to as low as 5% in the seed oil of transgenic plants. nih.gov These findings underscore the pivotal role of the FAE1 gene in controlling the flux of fatty acids into the elongation pathway that leads to this compound synthesis.

Studies in Brassica napus further elucidate the genetic architecture of this compound control, where two key gene loci, E1 and E2, located on the A and C genomes respectively, have an additive effect on the final this compound concentration. plantbreedbio.orguni-goettingen.de These loci correspond to the FAE1 genes. researchgate.net The development of 'Canola' quality rapeseed, which is characterized by low this compound, was achieved through mutagenesis targeting these fae-1 genes. researchgate.net The inheritance of this compound is determined by the embryo's genotype and is also influenced by cytoplasmic factors. nih.govresearchgate.net In diploid Brassica species, this compound content is typically controlled by a single gene, whereas in amphidiploid species like B. napus, it is governed by two genes. researchgate.net

CRISPR/Cas9 Applications in this compound Modulation

The advent of CRISPR/Cas9 genome editing technology has revolutionized the ability to precisely modify the this compound content in oilseed crops. This powerful tool allows for targeted mutagenesis of specific genes, offering a more efficient and direct approach compared to traditional breeding methods. nih.govbohrium.com In Brassica napus, which possesses two functional homologous copies of the FAE1 gene on chromosomes A08 and C03, CRISPR/Cas9 has been successfully employed to create targeted mutations to reduce this compound levels. frontiersin.orgnih.gov

Research has shown that targeting these BnaFAE1 genes can lead to a significant and predictable reduction in this compound. nih.gov In one study, CRISPR/Cas9 was used to edit the BnaFAE1 genes in three different B. napus germplasms that originally had high this compound (>30%) and high oil content (>50%). frontiersin.orgnih.gov The results demonstrated a clear dose-dependent effect of the mutations. A mutation in a single homologous copy of the gene (BnaC03.FAE1) resulted in a significant decrease in this compound content by more than 10 percentage points. nih.govresearchgate.net However, creating a double mutation in both homologous copies (BnaA08.FAE1 and BnaC03.FAE1) led to a near-complete elimination of this compound, with levels dropping to almost zero. nih.govresearchgate.net

Role of Modifier Genes in this compound Control

One of the key limitations in achieving very high levels of this compound through traditional breeding is the exclusion of this fatty acid from the sn-2 position of the triacylglycerol backbone. plantbreedbio.orguni-goettingen.de This typically caps the theoretical maximum this compound content at around 66%. frontiersin.org To overcome this, researchers have targeted modifier genes involved in triacylglycerol synthesis. The gene encoding lysophosphatidic acid acyltransferase (LPAAT) is one such target. The Ld-LPAAT gene from Limnanthes douglasii, which shows a preference for erucoyl-CoA at the sn-2 position, has been cloned and expressed in rapeseed. plantbreedbio.orguni-goettingen.de

Furthermore, the availability of the oleic acid precursor is another factor that can be modulated. The FAD2 gene, which encodes fatty acid desaturase 2, is responsible for converting oleic acid into linoleic acid. nih.gov By inhibiting the expression of the FAD2 gene, more oleic acid is available for the elongation pathway leading to this compound. frontiersin.org A multi-gene engineering approach in Crambe abyssinica, involving the overexpression of BnFAE and LdLPAAT along with the inhibition of CaFAD2 gene expression through RNAi, successfully increased the this compound content to 73%, with some individual seeds reaching as high as 76.9%. frontiersin.org This demonstrates that a comprehensive strategy targeting both the primary synthesis gene (FAE1) and key modifier genes can effectively push the boundaries of this compound accumulation in oilseed crops.

Impact of Genetic Modifications on Fatty Acid Profiles

For example, in Brassica napus lines where both copies of the BnaFAE1 gene were mutated using CRISPR/Cas9, the this compound content was nearly eliminated. nih.gov This was accompanied by a significant rise in oleic acid content, which increased from a baseline of approximately 20% in the wild-type to between 70% and 80% in the edited lines. mdpi.com In addition to the increase in oleic acid, a slight decrease in the content of polyunsaturated fatty acids was also observed in these mutants. mdpi.com

Conversely, genetic strategies aimed at increasing this compound also impact the fatty acid composition. Crossing high this compound rapeseed (HEAR) with high oleic acid rapeseed (HOAR) has been explored as a means to potentially boost this compound levels by increasing the available pool of its oleic acid precursor. gcirc.org While this approach did not lead to a significant increase in the final this compound content, it did result in recombinant genotypes with a very high total monounsaturated fatty acid (MUFA) content, reaching up to 87%. gcirc.org This was coupled with a desirable decrease in both polyunsaturated fatty acids (to less than 8%) and saturated fatty acids (to less than 3.5%). gcirc.org Interestingly, these high erucic, high oleic lines showed an increased content of eicosenoic acid (C20:1), a direct intermediate in the elongation of oleic acid to this compound. gcirc.org

The table below illustrates the changes in fatty acid composition in Brassica napus following CRISPR/Cas9-mediated knockout of BnFAE1 genes.

| Fatty Acid | Wild Type (CY2) | Mutant Lines |

| Oleic Acid | ~20% | 70-80% |

| This compound | ~40% | Greatly reduced |

| Polyunsaturated Fatty Acids | Not specified | Slightly decreased |

Data sourced from a study on CRISPR/Cas9-mediated gene editing of BnFAD2 and BnFAE1 in Brassica napus. mdpi.com

Breeding Programs and Genetic Diversity for this compound Traits

Breeding programs for oilseed crops have long focused on manipulating this compound content to meet the demands of different markets. This has led to the development of two distinct types of rapeseed: low-erucic acid rapeseed (LEAR), also known as Canola, for edible oil production, and high-erucic acid rapeseed (HEAR) for industrial applications. gcirc.orgresearchgate.net Conventional breeding techniques, including selection and hybridization, have been instrumental in achieving these goals. However, the genetic diversity within a single species can be limited.

A notable example is the development of B. carinata with super-high this compound content. By first creating a B. carinata mutant with reduced fad2B activity, which led to this compound levels over 50%, researchers then introduced the FAE allele from B. rapa spp. yellow sarson, a species known for high this compound levels. nih.gov This interspecific cross resulted in disomic alien chromosome addition lines of B. carinata containing two extra chromosomes from B. rapa that carry the BrFAE gene, ultimately boosting the this compound content to as high as 57.9%. nih.gov

The selection of genotypes with stable performance across different environments is also a critical aspect of breeding programs. Multi-trait stability index (MTSI) analysis has been used to identify B. carinata genotypes that consistently produce high levels of this compound along with other desirable agronomic traits. mdpi.com Through such methods, genotypes with an average this compound content of 45.7%, high seed yield, and high oil content have been identified, providing valuable genetic material for further breeding efforts. mdpi.com

Environmental Factors Influencing this compound Production in Plants

While the genetic makeup of an oilseed crop is the primary determinant of its potential to produce this compound, environmental factors can significantly influence the final concentration of this fatty acid in the seeds. researchgate.net Temperature, in particular, has been identified as a key environmental variable that can modulate fatty acid biosynthesis. mdpi.com

Studies on Brassica napus have shown that nighttime temperature during seed development plays a crucial role in determining the final fatty acid profile. mdpi.com In experiments comparing the effects of different nighttime temperatures, it was observed that low nighttime temperatures (LNT) led to a significant increase in this compound content. mdpi.com For example, in a temperature-sensitive line, as the nighttime temperature decreased, the this compound content increased from 8.02% to 15.21%. mdpi.com Conversely, the content of oleic acid, the precursor for this compound, was found to decrease under low nighttime temperature conditions. mdpi.com

The molecular basis for this temperature-dependent regulation involves changes in the expression levels of key genes in the fatty acid biosynthesis pathway. RNA-sequencing analysis has revealed that under low nighttime temperatures, the expression of several genes, including KCS (the FAE1 gene), is upregulated. mdpi.com This suggests that the plant's response to cooler temperatures involves enhancing the activity of the fatty acid elongation pathway, leading to a higher accumulation of this compound. The sensitivity to temperature can also vary between different genotypes, indicating a genetic component to this environmental response. mdpi.com In addition to temperature, other environmental factors can also play a role, and the interaction between genotype and environment is a critical consideration in breeding for specific this compound profiles. mdpi.com

Physiological and Health Implications of Erucic Acid Metabolism

Cardiovascular System Effects

The heart is a primary target for the toxic effects of high levels of erucic acid. food.gov.uk This is demonstrated in several animal species, including rats, monkeys, gerbils, and pigs, following both short and long-term exposure. food.gov.ukoup.com

Myocardial Lipidosis: Mechanisms and Reversibility

One of the most documented effects of high this compound intake is myocardial lipidosis, a condition characterized by the abnormal accumulation of lipids, specifically triacylglycerols, within the heart muscle cells. food.gov.ukoup.comfoodstandards.gov.au This condition is believed to arise from an imbalance between the uptake and the metabolic breakdown of this compound by the heart. oup.com

The accumulation of fat is a transient and reversible phenomenon. nih.govgerli.com Studies have shown that the lipidosis can regress even with continued consumption of this compound or upon its removal from the diet. foodstandards.gov.aunih.gov

This compound has been shown to impair the function of mitochondria, the powerhouses of the cell, and consequently reduce the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. foodstandards.gov.aumdpi.com This impairment is a key factor in the development of myocardial lipidosis and the reduced contractile force of the heart muscle. foodstandards.gov.aumdpi.com The mechanism involves this compound being poorly oxidized by the mitochondrial β-oxidation system and also inhibiting the oxidation of other fatty acids. food.gov.ukfoodstandards.gov.au Studies on isolated rat heart mitochondria have demonstrated that diets containing this compound lead to a decreased ability to oxidize various substrates. nih.gov In chicks, cardiac mitochondria isolated from those fed diets containing high or low this compound rapeseed oils showed significantly reduced ADP/O ratios and rates of ATP synthesis. nih.gov

The impaired mitochondrial oxidation of this compound leads to its accumulation and subsequent esterification into triacylglycerols within the cardiac tissue. food.gov.ukmdpi.comnih.gov This results in the appearance of neutral lipid droplets in the myocardium. food.gov.uk Animal studies have shown that high doses of this compound are associated with a significant increase in cardiac triacylglycerol levels. food.gov.uk For instance, rats fed a diet high in this compound for a short period showed a fourfold increase in heart triglyceride content. nih.gov This accumulation of triacylglycerols is a hallmark of myocardial lipidosis. food.gov.uknih.gov

Myocardial Lesions and Necrosis in Animal Models

In addition to lipidosis, prolonged consumption of high levels of this compound has been associated with the development of myocardial lesions, including necrosis (cell death) and fibrosis (scarring), particularly in male rats. foodstandards.gov.aunih.govresearchgate.net These lesions are distinct from the initial lipid accumulation. oup.com While lipidosis is generally reversible, the long-term presence of high levels of this compound can lead to focal myocardial degeneration and loss of myocytes. nih.gov Studies in Sprague-Dawley rats fed diets with varying concentrations of this compound demonstrated that higher concentrations led to more persistent lipid globules and the manifestation of distinct myocardial necrosis and fibrosis foci in male rats. oup.com

| Animal Model | This compound Effect | Reference |

|---|---|---|

| Rats (Sprague-Dawley, male) | Myocardial necrosis and fibrosis | oup.comnih.govresearchgate.net |

| Rats (Hanover Wistar) | Myocardial lipidosis and necrosis | ucl.ac.uk |

| Rabbits | Myocardial necrosis or myocarditis | oup.com |

| Pigs | Myocardial lipidosis | food.gov.ukfoodstandards.gov.au |

| Monkeys | Myocardial lipidosis | food.gov.ukoup.com |

| Gerbils | Cardiac lipidosis | food.gov.ukoup.com |

| Chickens and Ducks | Anemia, hydropericardium, hepatic fibrosis, and ascites | oup.com |

| Guinea Pigs | Hemolytic anemia and hydropericardium | oup.com |

Congestive Heart Failure Association with Circulating this compound

While direct evidence of this compound-induced myocardial lipidosis in humans is lacking, some epidemiological studies have suggested a potential link between circulating levels of this compound and the risk of congestive heart failure. food.gov.uknih.gov A prospective study involving two independent cohorts found that higher plasma phospholipid levels of this compound (22:1) and its elongation product, nervonic acid (24:1), were associated with a greater incidence of congestive heart failure. food.gov.ukresearchgate.netahajournals.org

Human Epidemiological Studies on this compound and Cardiac Health

Human epidemiological studies on the direct impact of dietary this compound on heart health have yielded mixed and inconclusive results. oup.com While some studies suggest a potential for harm, others have not found a clear association between the consumption of oils containing this compound, like mustard oil, and heart disease. oup.comfoodstandards.gov.aubionity.com

A study of two large US cohorts, the Cardiovascular Health Study and the Atherosclerosis Risk in Communities Study, found that higher circulating levels of this compound were positively associated with a higher incidence of congestive heart failure. food.gov.ukresearchgate.netahajournals.org The hazard ratios for the highest versus lowest quintiles of this compound were 1.34 and 1.57 in the two cohorts, respectively. researchgate.netahajournals.org

However, other studies have not supported these findings. nih.gov It is important to note that the available evidence from human studies does not definitively establish a causal link between dietary this compound and myocardial lesions of the type seen in rats or significant myocardial lipidosis. foodstandards.gov.au

| Study/Cohort | Finding | Reference |

|---|---|---|

| Cardiovascular Health Study (CHS) & Atherosclerosis Risk in Communities (ARIC) Study | Higher circulating levels of this compound (22:1) and nervonic acid (24:1) were associated with a higher incidence of congestive heart failure. | food.gov.ukresearchgate.netahajournals.org |

| General Epidemiological Studies | Do not indicate a clear association between dietary this compound and the occurrence of heart disease. | oup.comfoodstandards.gov.au |

| Studies in regions with traditional mustard oil use | Suggest a possible protective effect against cardiovascular diseases, though confounding factors may be present. | bionity.com |

Hepatic Metabolism and Steatosis

The liver is a primary site for the metabolism of fatty acids, including this compound. However, the metabolic pathway for this compound in the liver differs from that of shorter-chain fatty acids, which has significant implications for liver health.

This compound, a very long-chain fatty acid (VLCFA), is predominantly metabolized in the liver through peroxisomal β-oxidation. foodstandards.gov.au Unlike shorter-chain fatty acids that are primarily oxidized in the mitochondria, this compound is a poor substrate for the mitochondrial β-oxidation system. foodstandards.gov.au The presence of this compound in the liver induces the peroxisomal β-oxidation system. foodstandards.gov.au This metabolic process in the peroxisomes breaks down this compound, leading to the production of free acetate (B1210297). oup.comresearchgate.netnih.gov This acetate is then converted into cytosolic acetyl-coenzyme A. oup.comresearchgate.netnih.gov Studies in rats have shown that the induction of peroxisomal β-oxidation leads to a gradual decline in the accumulation of this compound in the liver. foodstandards.gov.au

A significant consequence of the peroxisomal metabolism of this compound is its inhibitory effect on mitochondrial fatty acid oxidation. foodstandards.gov.auresearchgate.netnih.gov The peroxisomal β-oxidation of this compound stimulates the formation of malonyl-CoA in the liver. researchgate.netnih.govresearchgate.net Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation. mdpi.com This suppression of mitochondrial fatty acid oxidation is a key factor in the development of hepatic steatosis (fatty liver) observed with high this compound intake. researchgate.netnih.govnih.gov Chronic feeding of high-erucic-acid rapeseed oil to rats has been shown to diminish mitochondrial fatty acid oxidation, leading to hepatic steatosis and insulin (B600854) resistance. researchgate.netnih.gov This crosstalk between peroxisomal and mitochondrial fatty acid oxidation highlights a complex regulatory network in hepatic lipid metabolism. researchgate.netnih.gov

Table 1: Key Research Findings on this compound's Hepatic Metabolism

| Finding | Organism/Model | Implication | Reference(s) |

| This compound is primarily metabolized by peroxisomal β-oxidation in the liver. | Rat | Different metabolic pathway than shorter-chain fatty acids. | foodstandards.gov.au |

| Peroxisomal oxidation of this compound produces free acetate. | Rat | Precursor for cytosolic acetyl-CoA synthesis. | oup.comresearchgate.netnih.gov |

| This compound metabolism in peroxisomes suppresses mitochondrial fatty acid oxidation. | Rat | Contributes to hepatic lipid accumulation. | foodstandards.gov.auresearchgate.netnih.gov |

| Suppression of mitochondrial oxidation is mediated by increased malonyl-CoA. | Rat | Key mechanism for this compound-induced hepatic steatosis. | researchgate.netnih.govresearchgate.net |

| Chronic high-erucic-acid diet leads to hepatic steatosis and insulin resistance. | Rat | Highlights the long-term health implications of this compound intake. | researchgate.netnih.gov |

Neurological and Neurodegenerative Implications

While high levels of this compound have been associated with adverse effects in the liver, emerging research points to its potential benefits in the nervous system, particularly in the context of myelin health and neurodegenerative diseases.

This compound serves as a direct precursor for the synthesis of nervonic acid, a monounsaturated omega-9 very long-chain fatty acid. researchgate.netatamanchemicals.comimrpress.com Nervonic acid is a crucial component of sphingolipids, particularly sphingomyelin, which is a major constituent of the myelin sheath that insulates nerve fibers. atamanchemicals.com The myelin sheath is essential for the rapid and efficient transmission of nerve impulses. Therefore, by being converted to nervonic acid, this compound may play a role in the formation and maintenance of myelin, which is critical for a healthy nervous system. researchgate.net This has led to the suggestion that this compound may have remyelinating effects, which could be beneficial in treating demyelinating conditions. researchgate.netnih.gov

Adrenoleukodystrophy (ALD) is a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in the brain and adrenal glands, leading to demyelination. clevelandclinic.org this compound is a key component of "Lorenzo's oil," a mixture of oleic acid and this compound in a 4:1 ratio, which is used as an experimental treatment for ALD. adrenoleukodystrophynews.com The therapeutic rationale is that the unsaturated fatty acids in Lorenzo's oil competitively inhibit the enzymes responsible for the elongation of shorter saturated fatty acids into VLCFAs, thereby reducing their accumulation. adrenoleukodystrophynews.com While Lorenzo's oil may not reverse existing neurological damage, it has been suggested to potentially delay or slow the progression of symptoms in asymptomatic or presymptomatic individuals. clevelandclinic.orgadrenoleukodystrophynews.com Some research also proposes that the benefits of this compound in ALD may be mediated through the activation of PPAR-delta, which is involved in oligodendroglial activation, differentiation, and myelin synthesis. researchgate.net

Beyond its role in myelin synthesis, this compound has been reported to exhibit neuroprotective effects through its antioxidant and anti-inflammatory properties. researchgate.netnih.govresearchgate.net Several studies have indicated that dietary fatty acids can have beneficial roles in various brain disorders due to their neurotrophic, antioxidant, and anti-inflammatory actions. nih.gov this compound has been shown to possess both antioxidant and anti-inflammatory activities. oup.comresearchgate.netnih.gov These properties may help to counteract the oxidative stress and inflammation that are implicated in the pathogenesis of several neurodegenerative diseases. frontiersin.org For instance, this compound is an important ligand for PPAR-delta, a transcription factor that, when activated, can suppress inflammation, stimulate myelination, and reduce neurotoxicity. researchgate.net

Table 2: Summary of this compound's Neurological Implications

| Aspect | Mechanism/Role | Potential Application | Reference(s) |

| Myelin Health | Precursor to nervonic acid, a key component of myelin. | Potential for remyelination in demyelinating diseases. | researchgate.netatamanchemicals.comnih.gov |

| Adrenoleukodystrophy (ALD) | Competitive inhibition of VLCFA synthesis; PPAR-delta activation. | Management of ALD, particularly in presymptomatic stages. | clevelandclinic.orgadrenoleukodystrophynews.comresearchgate.net |

| Neuroprotection | Antioxidant and anti-inflammatory properties; PPAR-delta ligand. | Potential therapeutic agent for various neurodegenerative disorders. | oup.comresearchgate.netnih.govresearchgate.netnih.gov |

Modulation of Neuroimmune System and Inflammatory Response

This compound has demonstrated the potential to modulate the neuroimmune system and inflammatory responses, suggesting a possible role in managing neuroinflammation-related conditions. medicine.dp.uamedicine.dp.ua Research indicates that this compound may exert antidepressant and anxiolytic effects through its influence on the neuroimmune system. medicine.dp.uaresearchgate.net It is known to possess anti-inflammatory properties and has been investigated for its ability to counteract inflammation and stress. medicine.dp.ua

In studies involving lipopolysaccharide (LPS)-induced neuroinflammation in rats, this compound has shown the capacity to attenuate the associated anxiety and depression-like behaviors. medicine.dp.uamedicine.dp.ua This effect is believed to be mediated, at least in part, by its ability to modulate cytokine levels. Specifically, this compound has been observed to prevent the LPS-induced elevation of the pro-inflammatory cytokine IL-6 and restore levels of the anti-inflammatory cytokine IL-10. medicine.dp.uamedicine.dp.ua By influencing the balance of these cytokines, this compound may help restore homeostasis within the neuroimmune system. medicine.dp.ua Furthermore, this compound has been found to inhibit other inflammatory enzymes like neutrophil elastase and thrombin. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Cognitive Function and Memory Enhancement

This compound has been shown to have a positive impact on cognitive function and memory. Studies in mice have demonstrated that this compound can enhance memory performance in normal, healthy subjects. nih.gov Furthermore, it has shown the ability to ameliorate memory impairments induced by scopolamine, a substance known to cause cognitive deficits. nih.gov

The mechanisms underlying this compound's memory-enhancing effects appear to involve the activation of key signaling pathways in the hippocampus, a brain region crucial for memory formation. nih.gov Administration of this compound has been found to increase the phosphorylation levels of several important proteins, including:

Phosphatidylinositide 3-kinase (PI3K) nih.govmedchemexpress.com

Protein kinase C zeta (PKCζ) nih.govmedchemexpress.com

Extracellular signal-regulated kinase (ERK) nih.govmedchemexpress.com

cAMP response element-binding protein (CREB) nih.govmedchemexpress.com

Protein kinase B (Akt) nih.govmedchemexpress.com

By activating these signaling cascades, this compound may promote synaptic plasticity and other cellular processes that are fundamental for learning and memory. nih.gov These findings have led to the suggestion that this compound could be a potential therapeutic agent for conditions associated with cognitive deficits. nih.gov

Potential in Alzheimer's and Parkinson's Disease Research

This compound has emerged as a compound of interest in the research of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. medicine.dp.uaresearchgate.net Its ability to readily cross the blood-brain barrier allows it to exert its effects within the central nervous system. medchemexpress.com One of the key areas of investigation is its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-δ, which is involved in suppressing inflammation and protecting mitochondria. researchgate.netmdpi.com

In the context of Alzheimer's disease, the activation of PPAR-δ by ligands like this compound has been shown to reduce the level and neurotoxicity of amyloid-β fibers, which are a hallmark of the disease. researchgate.net this compound's antioxidant properties, including its ability to reduce oxidative damage to DNA and activate the antioxidant enzyme catalase, may also contribute to its neuroprotective effects in Alzheimer's. mdpi.comresearchgate.net Furthermore, by enhancing the expression of proteins like PI3K, CREB, and ERK in neuronal cells, this compound may offer neuroprotection against the cognitive decline seen in Alzheimer's disease. researchgate.net

For Parkinson's disease, research suggests that this compound may have anti-parkinsonian effects. Molecular docking studies have indicated that this compound can bind to targets such as superoxide (B77818) dismutase (SOD1) and the 5-Hydroxytryptamine (5-HT2C) receptor, which are relevant to the pathology of Parkinson's. jmpas.com In animal models of Parkinson's disease, this compound has demonstrated neuroprotective properties by preventing motor impairment and mitigating changes in levels of oxidative stress markers, neurotransmitters, and neuroinflammatory markers. nih.govresearchgate.net

Influence on Huntington's Disease

This compound is being explored for its potential therapeutic role in Huntington's disease, a neurodegenerative disorder characterized by oligodendroglial injury and demyelination. researchgate.netnih.gov A key factor in this research is the transcription factor PPAR-δ, which plays a critical role in the regeneration of oligodendrocytes and the process of myelination. researchgate.netnih.gov

This compound is a known ligand for PPAR-δ. researchgate.netnih.gov The pathogenesis of Huntington's disease involves oxidative and inflammatory damage, and this compound has demonstrated both antioxidant and anti-inflammatory properties. researchgate.netnih.gov It has been shown to inhibit inflammatory enzymes such as thrombin and elastase. nih.gov

Furthermore, this compound can be converted in the body to nervonic acid, a significant component of myelin, the protective sheath around nerve fibers. researchgate.netnih.gov This suggests a potential for this compound to contribute to remyelination, which could be beneficial in demyelinating diseases like Huntington's. researchgate.net While direct studies on the therapeutic potential of this compound in Huntington's disease are still needed, its known mechanisms of action suggest it is a compound worthy of further investigation in animal models of the disease. nih.gov

Immune System Modulation

This compound has been shown to modulate the immune system, with effects observed on both innate and adaptive immune functions. oup.com However, the nature of this modulation can be complex and context-dependent. In some studies, particularly in fish, high dietary levels of this compound have been associated with a suppression of certain immune parameters. For instance, it has been found to reduce the levels of immunoglobulin M, complement 3, and complement 4, and decrease the activity of lysozyme (B549824) and acid phosphatase, which are important components of the immune response in fish. oup.com

Conversely, this compound also exhibits anti-inflammatory properties that can be beneficial in certain contexts. nih.gov It has been shown to inhibit inflammatory enzymes and modulate the production of cytokines, which are key signaling molecules in the immune system. medicine.dp.uanih.gov

Effects on Inflammatory Cytokines (IL-1β, IL-6, IL-10, IFN-γ, TNF-α)

This compound has demonstrated a significant ability to modulate the expression of various inflammatory cytokines. In response to inflammatory stimuli, such as influenza A virus infection or lipopolysaccharide (LPS) administration, this compound has been shown to reduce the levels of several pro-inflammatory cytokines. oup.comnih.gov

Research has specifically highlighted the following effects:

IL-1β, IL-6, IFN-γ, and TNF-α: In studies on grass carp (B13450389), this compound led to an increase in the pro-inflammatory cytokines IL-1β, IL-6, IFN-γ2, and TNF-α. oup.com However, in other contexts, such as in models of influenza infection and neuroinflammation, this compound has been found to decrease the expression of these same cytokines. medicine.dp.uanih.gov For example, it prevented LPS-induced increases in IL-6 and reduced influenza-induced elevations of IL-1β, IL-6, IFN-γ, and TNF-α. medicine.dp.uanih.govsci-hub.se

IL-10: this compound has been shown to restore levels of the anti-inflammatory cytokine IL-10 that were reduced by LPS. medicine.dp.uamedicine.dp.ua

This modulation of cytokine balance, particularly the downregulation of pro-inflammatory cytokines and the restoration of anti-inflammatory ones, is a key mechanism behind this compound's anti-inflammatory and immunomodulatory effects. medicine.dp.ua

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Effect Observed in Research | Research Context |

|---|---|---|

| IL-1β | Elevation | Grass carp fed this compound. oup.com |

| Reduction | Influenza A virus infection model. nih.gov | |

| IL-6 | Elevation | Grass carp fed this compound. oup.com |

| Reduction | LPS-induced neuroinflammation in rats; Influenza A virus infection model. medicine.dp.uanih.gov | |

| IL-10 | Restoration of Levels | LPS-induced neuroinflammation in rats. medicine.dp.uamedicine.dp.ua |

| IFN-γ | Elevation (IFN-γ2) | Grass carp fed this compound. oup.com |

| Reduction | Influenza A virus infection model. nih.gov | |

| TNF-α | Elevation | Grass carp fed this compound. oup.com |

| Reduction | Influenza A virus infection model. nih.gov |

Impact on Antimicrobial Peptides and Immune Functions

This compound has been observed to influence the expression of antimicrobial peptides (AMPs) and other general immune functions, although these effects can vary. oup.com AMPs are crucial components of the innate immune system, providing a first line of defense against a broad range of pathogens. tandfonline.com

In a study on grass carp, dietary this compound was found to reduce the expression of numerous antimicrobial peptides. oup.com This suggests that in this specific context, high levels of this compound may compromise certain aspects of the innate immune defense.

Other Physiological Effects

The impact of this compound on animal growth and lipid deposition has been a subject of numerous studies, with findings often indicating dose-dependent and species-specific effects. In several animal models, high dietary concentrations of this compound have been associated with reduced growth rates and increased lipid accumulation in various tissues. mdpi.comnih.govresearchgate.net

The mechanism behind these effects involves the modulation of lipid metabolism. In black carp, high levels of this compound were found to inhibit lipid catabolism while increasing lipogenesis. mdpi.comnih.gov This was evidenced by the downregulation of genes involved in fatty acid breakdown, such as cpt1a, cpt1b, and ppara, and the upregulation of genes involved in triglyceride synthesis, like fas and gpat. nih.gov The impaired oxidative capacity and subsequent lipid deposition have been observed in the mitochondria of isolated rat hearts and livers as well. mdpi.com Furthermore, high this compound intake has been shown to decrease the absorption of nutrients like lipids and protein, which can contribute to inhibited growth. researchgate.net

The following table summarizes the effects of different dietary levels of this compound on black carp:

| Dietary this compound Level | Effect on Weight Gain | Serum Triglycerides and Total Cholesterol |

| 0.81% | - | - |

| 1.83% | No significant difference from 0.81% group | Significantly elevated |

| 2.74% | No significant difference from 0.81% group | Significantly elevated |

| 3.49% | Lower than 0.81% group | Significantly elevated |

Data sourced from a study on black carp fed diets with varying this compound levels for 8 weeks. mdpi.comnih.gov

It is important to note that some studies have suggested that other fatty acids present in oils like rapeseed oil might counteract the negative effects of this compound to some extent. oup.com